Chemical structure and properties of Bis(2-phenylethyl)amine hydrochloride
The following technical guide provides an in-depth analysis of Bis(2-phenylethyl)amine hydrochloride, structured for researchers and drug development professionals. Chemical Scaffold, Synthesis, and Applications in Medic...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Bis(2-phenylethyl)amine hydrochloride, structured for researchers and drug development professionals.
Chemical Scaffold, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
Bis(2-phenylethyl)amine hydrochloride (CAS: 6308-98-1), often referred to as Diphenethylamine HCl , is a symmetric secondary amine utilized as a critical intermediate in organic synthesis and medicinal chemistry. Structurally, it consists of two phenethyl groups bound to a central nitrogen atom. This steric and lipophilic profile makes it a valuable pharmacophore in the development of spasmolytics (e.g., Demelverine precursors), opioid receptor ligands (Kappa-opioid agonists), and seco-fentanyl analogues .
This guide details the physicochemical properties, validated synthetic protocols, analytical characterization, and safety standards required for the handling and application of this compound in a research setting.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The hydrochloride salt is the preferred form for storage and handling due to its enhanced stability compared to the hygroscopic free base.
Soluble in hot ethanol, DMSO; sparingly soluble in water
Lipophilic cation
pKa
~10.5 (Estimated)
Typical for dialkylamines
Synthesis & Manufacturing Protocols
Two primary routes are employed for the synthesis of Bis(2-phenylethyl)amine: Reductive Amination (preferred for specificity) and Direct Alkylation (economical but prone to over-alkylation).
Reaction Pathway Diagram
Caption: Comparison of Reductive Amination (Route A) and Direct Alkylation (Route B) pathways.
Protocol A: Reductive Amination (Recommended)
This method minimizes the formation of tertiary amine byproducts.
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenylethylamine (12.1 g, 100 mmol) in anhydrous ethanol (100 mL).
Addition: Add phenylacetaldehyde (13.2 g, 110 mmol) dropwise over 15 minutes. Stir at room temperature for 1–2 hours. Checkpoint: Monitor by TLC (SiO
, DCM/MeOH 9:1) for the disappearance of the amine.
Reduction: Cool the solution to 0°C in an ice bath. Add NaBH
(7.6 g, 200 mmol) portion-wise to control hydrogen evolution.
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
Quench & Extraction: Concentrate ethanol under reduced pressure. Resuspend residue in water (100 mL) and extract with Dichloromethane (3 x 50 mL).
Salt Formation: Dry the organic layer over MgSO
, filter, and concentrate. Dissolve the crude oil in diethyl ether. Add HCl/Dioxane dropwise until no further precipitate forms.
Purification: Recrystallize the solid from hot ethanol/acetone to yield pure Bis(2-phenylethyl)amine hydrochloride.
Protocol B: Direct Alkylation
Context: Often used when phenylacetaldehyde is unavailable. Requires strict stoichiometry control to avoid tertiary amine formation.
Reaction: Reflux 2-phenylethylamine (1 eq) with (2-bromoethyl)benzene (1 eq) and K
CO (2 eq) in Acetonitrile for 24–48 hours [2].
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectral parameters.
Interpretation: The symmetry of the molecule results in simplified methylene signals appearing as two distinct multiplets integrating to 4 protons each.
Mass Spectrometry (ESI-MS)
Molecular Ion:
observed at m/z 226.16.
Fragmentation: Loss of a benzyl/tropylium fragment (
91) is common in phenethyl derivatives.
Applications in Drug Development[2]
Bis(2-phenylethyl)amine serves as a versatile scaffold in medicinal chemistry, particularly for receptors requiring lipophilic amine binding pockets.
Pharmacological Workflow
Caption: Key therapeutic applications and derivatization pathways for the scaffold.
Specific Applications
Demelverine Synthesis: Bis(2-phenylethyl)amine is the direct precursor to Demelverine (N-methyldiphenethylamine), an antispasmodic drug used to treat smooth muscle spasms. The synthesis involves simple N-methylation of the secondary amine [3].
Kappa Opioid Receptor (KOR) Ligands: Substituted diphenethylamines (e.g., with phenolic hydroxyls) have been identified as potent KOR agonists.[2] The "diphenethylamine" skeleton provides the necessary hydrophobic interaction with the receptor binding pocket [2].
Seco-Fentanyl Analogues: Research into "seco-fentanyls" (open-chain analogs of fentanyl) utilizes this amine to test the necessity of the piperidine ring for opioid activity.[3] While often less potent than fentanyl, these studies are crucial for structure-activity relationship (SAR) mapping [4].
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place. The hydrochloride salt is stable, but the free base absorbs CO
from the air.
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.
References
Sigma-Aldrich. Bis(2-phenylethyl)amine hydrochloride Product Specification. Link
Spetea, M., et al. "Highly Potent and Selective New Diphenethylamines Interacting with the κ-Opioid Receptor: Synthesis, Pharmacology, and Structure–Activity Relationships." Journal of Medicinal Chemistry, 2017.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2749885, Bis(2-phenylethyl)amine hydrochloride." PubChem. Link
Ivanović, M.D., et al. "The synthesis and pharmacological evaluation of (±)-2,3-seco-fentanyl analogues." Journal of the Serbian Chemical Society, 2004.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profile and Characterization Protocols for Bis(2-phenylethyl)amine Hydrochloride
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Synthetic Organic Chemists, Process Development Scientists, and Formulation Engineers.[1]
Executive Summary
Bis(2-phenylethyl)amine hydrochloride (CAS: 6308-98-1 / 6332-28-1) is a secondary amine salt widely utilized as a pharmacophore building block and intermediate in the synthesis of isoquinoline alkaloids and neuroactive agents.[1] Its high melting point (268–269°C) indicates a robust crystal lattice, presenting specific challenges in solubilization and purification.[1]
This guide provides a technical analysis of its solubility behavior, governed by the competition between its lipophilic diphenethyl tails and its ionic ammonium-chloride headgroup.[1] It details the theoretical solubility profile, validated recrystallization protocols, and a step-by-step methodology for determining precise saturation limits in a research setting.
The solubility of this salt is dictated by the "Like Dissolves Like" principle, modified by lattice energy constraints:
Ionic Headgroup (
): Drives solubility in high-dielectric, hydrogen-bond-donating solvents (Water, Methanol).[1]
Lipophilic Tails (
): The two phenethyl groups significantly increase the organic character compared to primary amine salts.[1] This allows for partial solubility in chlorinated solvents (Chloroform, DCM) but is insufficient to overcome the lattice energy in non-polar hydrocarbons (Hexane).[1]
Lattice Energy: The high melting point (>260°C) suggests strong intermolecular forces (H-bonding +
- stacking).[1] Dissolution requires solvents capable of disrupting these specific interactions, typically requiring heat or high polarity.
Predicted Solubility Profile
Based on Structure-Activity Relationships (SAR) of analogous secondary amine hydrochlorides (e.g., dibenzylamine HCl), the following solubility profile is established for laboratory applications.
Table 1: Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Prediction
Operational Notes
Polar Protic
Methanol (MeOH)
High
Primary solvent for dissolution.[1] Excellent solvation of ionic species.[1]
Ethanol (EtOH)
Moderate/High
Good solubility, especially when hot.[1] Ideal for recrystallization.[1]
Isopropanol (IPA)
Low/Moderate
Solubility drops significantly at RT; excellent anti-solvent for crystallization.[1]
Polar Aprotic
DMSO, DMF
Very High
Solubilizes readily but difficult to remove (high BP).[1] Use only if necessary.
Acetone
Low
Poor solubility for HCl salts at RT.[1] Common anti-solvent .[1]
Chlorinated
Dichloromethane (DCM)
Moderate
Soluble due to lipophilic tails, but may require large volumes.[1]
Preparation: Weigh ~500 mg of Bis(2-phenylethyl)amine HCl into a vial.
Solvent Addition: Add exactly 5.0 mL of the target solvent (e.g., Methanol).[1]
Equilibration: Seal and agitate at the target temperature (e.g., 25°C) for 24 hours to ensure saturation.
Note: If the solid dissolves completely, add more solid until a precipitate persists.
Sampling: Stop agitation and allow solids to settle for 1 hour.
Filtration: Withdraw 2.0 mL of supernatant and filter through a pre-weighed syringe filter into a pre-weighed tared vessel.
Drying: Evaporate solvent under vacuum (Rotavap or Nitrogen stream) until constant weight is achieved.[1]
Calculation:
Protocol B: Recrystallization (Purification)
Designed to remove non-polar impurities and trace colorants.[1]
Dissolution: Place crude Bis(2-phenylethyl)amine HCl in an Erlenmeyer flask. Add hot Methanol (near boiling, ~60°C) dropwise with stirring until just dissolved.
Filtration (Optional): If insoluble particles remain (dust/inorganic salts), perform a hot filtration.[1]
Crystallization: Remove from heat. Slowly add Diethyl Ether or Ethyl Acetate (Anti-solvent) dropwise until a faint turbidity (cloudiness) persists.[1]
Cooling: Add one drop of Methanol to clear the solution. Cap the flask and allow it to cool slowly to Room Temperature (RT), then place in an ice bath (0-4°C) for 2 hours.
Collection: Filter the white crystals via vacuum filtration (Buchner funnel). Wash with cold Ether.[1]
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Visualization: Solubility Decision Logic
The following diagram outlines the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection based on operational goals (Synthesis vs. Purification).[1]
Critical Considerations for Drug Development
Hygroscopicity: Amine hydrochlorides are often hygroscopic.[1] While Bis(2-phenylethyl)amine HCl is relatively stable due to its bulk, exposure to high humidity can lead to clumping.[1] Store in a desiccator.
Salt Disproportionation: Avoid dissolving in basic aqueous media (pH > 9).[1] The free base (Bis(2-phenylethyl)amine) is an oil/low-melting solid and will oil out of solution, ruining the crystallization.[1]
Analytical Monitoring: Use HPLC (C18 column, Acidic Mobile Phase) to monitor purity.[1] Ensure the mobile phase pH is < 3.0 to keep the amine protonated and prevent peak tailing.
References
Sigma-Aldrich. (n.d.).[1] Bis(2-phenylethyl)amine hydrochloride Product Sheet. Retrieved from [1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2749885, Bis(2-phenylethyl)amine hydrochloride. Retrieved from [1]
Massachusetts Institute of Technology (MIT). (n.d.).[1] Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[1] Retrieved from [1]
Application Note: Protocol for the Synthesis of Bis(2-phenylethyl)amine Hydrochloride
Abstract & Scope This application note details a robust, high-purity protocol for the synthesis of Bis(2-phenylethyl)amine hydrochloride (CAS: 6332-28-1), also known as diphenethylamine hydrochloride. While direct alkyla...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, high-purity protocol for the synthesis of Bis(2-phenylethyl)amine hydrochloride (CAS: 6332-28-1), also known as diphenethylamine hydrochloride. While direct alkylation of 2-phenylethylamine with (2-bromoethyl)benzene is a known route, it frequently results in poly-alkylation impurities (tertiary amines) and lower yields.
This guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB), a method established by Abdel-Magid et al., as the "Gold Standard" for synthesizing secondary amines with high selectivity. This protocol ensures minimal side-product formation and yields a stable, crystalline hydrochloride salt suitable for pharmaceutical or materials science applications.
Decision: This protocol utilizes Method A due to its superior selectivity for secondary amines.
Reaction Scheme
The synthesis proceeds via the formation of an imine intermediate, which is selectively reduced in situ by STAB.
Figure 1: Reaction pathway for the reductive amination of 2-phenylethylamine.
Materials & Equipment
Reagents
2-Phenylethylamine (99%): The primary amine substrate.
Phenylacetaldehyde (90%+): Critical Note: Commercial samples often polymerize. Distill immediately prior to use or use the sodium bisulfite adduct method if available.
Sodium Triacetoxyborohydride (STAB) (95%+): The selective reducing agent.
1,2-Dichloroethane (DCE) or Dichloromethane (DCM): Anhydrous solvent. DCE is preferred for reaction kinetics, but DCM is a safer alternative.
Glacial Acetic Acid (AcOH): Catalyst.
Hydrochloric Acid (conc. or gas): For salt formation.
Diethyl Ether / Isopropanol: For crystallization.
Equipment
Three-neck round-bottom flask (250 mL or 500 mL).
Nitrogen/Argon atmosphere line.
Mechanical stirrer or magnetic stir bar.
Ice-water bath.
Experimental Protocol
Step 1: Imine Formation & Reduction[3]
Setup: Flame-dry a 500 mL round-bottom flask and flush with nitrogen.
Aldehyde Addition: Cool the solution to 0–5°C. Add Phenylacetaldehyde (12.6 g, 105 mmol, 1.05 eq) dropwise over 15 minutes.
Observation: The solution may turn slightly yellow/cloudy as the imine forms.
Catalyst: Add Glacial Acetic Acid (6.0 g, 100 mmol, 1.0 eq). Stir for 30 minutes at 0°C to ensure imine formation equilibrium.
Reduction: Add Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol, 1.5 eq) in 3–4 portions over 20 minutes.
Caution: Mild gas evolution (
) may occur. Do not seal the system completely; use a bubbler.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 4–12 hours.
Monitoring: Check reaction progress via TLC (SiO₂, 10% MeOH/DCM) or LC-MS. The imine spot should disappear.
Step 2: Quench & Workup
Quench: Cool the mixture to 0°C. Slowly add saturated aqueous NaHCO₃ (150 mL) to quench excess borohydride. Stir for 30 minutes until gas evolution ceases.
Extraction: Transfer to a separatory funnel. Separate the organic layer (DCE). Extract the aqueous layer with DCM (2 x 50 mL).
Wash: Combine organic layers and wash with:
Water (1 x 100 mL)
Brine (1 x 100 mL)
Drying: Dry the organic phase over anhydrous
or . Filter and concentrate under reduced pressure (Rotavap) to yield the crude free base as a pale yellow oil.
Step 3: Salt Formation (Hydrochloride)
Dissolution: Dissolve the crude oil in a minimum amount of anhydrous Ethanol or Isopropanol (approx. 50–80 mL).
Acidification: Cool to 0°C. Add HCl in Diethyl Ether (2M) or bubble dry HCl gas into the solution until the pH is acidic (pH < 2).
Exotherm Warning: This step generates heat. Add acid slowly.
Crystallization: The hydrochloride salt should precipitate immediately as a white solid. If no solid forms, add anhydrous Diethyl Ether (100–200 mL) to induce precipitation.
Filtration: Filter the white solid under vacuum. Wash the cake with cold ether (3 x 50 mL).
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Step 4: Recrystallization (Optional for High Purity)
If the melting point is broad, recrystallize from hot Ethanol/Isopropanol.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Note on Melting Point: Literature values for the HCl salt vary, with high-purity samples typically showing a high melting point range of 268–275°C [1, 2]. Lower melting points (e.g., <220°C) often indicate the presence of the mono-phenethylamine salt impurity.
Troubleshooting & Safety
Troubleshooting Guide
Problem: Product oils out during salt formation.
Cause: Solvent is too polar or water is present.
Solution: Decant the solvent, dissolve the oil in minimum hot isopropanol, and cool slowly. Add ether dropwise to cloud point.
Problem: Low Yield.
Cause: Phenylacetaldehyde polymerization.
Solution: Ensure aldehyde is freshly distilled. Increase aldehyde equivalents to 1.2 eq.
Safety Directives
Nitrosamine Warning: Bis(2-phenylethyl)amine is a secondary amine. Do not expose this compound to nitrites, nitrous acid, or nitrogen oxides (
), as this will form N-nitroso-bis(2-phenylethyl)amine, a probable carcinogen.
STAB Handling: Sodium Triacetoxyborohydride releases acetic acid upon hydrolysis. Handle in a fume hood.
Chemical Compliance: While this compound is a general building block, ensure compliance with local regulations regarding phenethylamine derivatives.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Application Notes and Protocols for the N-Alkylation of Bis(2-phenylethyl)amine Hydrochloride
Abstract This comprehensive technical guide provides detailed procedures and expert insights for the successful N-alkylation of bis(2-phenylethyl)amine hydrochloride. Tertiary amines, particularly those built upon the ph...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive technical guide provides detailed procedures and expert insights for the successful N-alkylation of bis(2-phenylethyl)amine hydrochloride. Tertiary amines, particularly those built upon the phenethylamine scaffold, are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds.[1][2] This document addresses the primary challenge of utilizing the amine hydrochloride salt, which requires stoichiometric deprotonation to liberate the nucleophilic free base prior to alkylation. We present three robust protocols—classical SN2 alkylation, Phase Transfer Catalysis (PTC), and reductive amination—each tailored for different experimental requirements and substrate availability. The causality behind the selection of reagents, solvents, and reaction conditions is thoroughly explained to empower researchers to not only replicate these methods but also to adapt and optimize them for their specific synthetic targets.
Core Principles & Mechanistic Insights
The N-alkylation of a secondary amine is a fundamental transformation for accessing tertiary amines. However, the starting material, bis(2-phenylethyl)amine hydrochloride, is an ammonium salt. In this protonated state, the nitrogen's lone pair is unavailable for nucleophilic attack, rendering the amine unreactive towards alkylating agents. Therefore, the critical first step in any N-alkylation procedure is the in situ neutralization of the hydrochloride salt to generate the free secondary amine.
1.1 The Imperative of Deprotonation
A base is required for two reasons:
Neutralization: To deprotonate the starting bis(2-phenylethyl)amine hydrochloride, forming the nucleophilic free amine. A minimum of 1.0 equivalent of base is consumed in this step.
Acid Scavenging: In direct alkylation with alkyl halides, a molecule of acid (e.g., HBr, HI) is generated as a byproduct. A second equivalent of base is needed to neutralize this acid, preventing it from protonating the newly formed free amine and halting the reaction.
Consequently, a total of at least 2.0 equivalents of base is typically required for the reaction to proceed to completion. In practice, a slight excess (e.g., 2.2-2.5 equivalents) is often used.
1.2 Reaction Pathways: A Strategic Overview
There are two primary strategies for the N-alkylation of bis(2-phenylethyl)amine, each with distinct advantages:
Direct Alkylation (SN2 Pathway): This classic method involves the reaction of the free amine with an electrophile, typically an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Its success is highly dependent on the choice of base, solvent, and the reactivity of the alkylating agent (I > Br > Cl).[3][4]
Reductive Amination: This powerful alternative involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[5][6] This method is exceptionally clean, avoids the formation of harsh acidic byproducts, and completely prevents the common issue of over-alkylation to the quaternary ammonium salt.[7]
Caption: Decision workflow for selecting an N-alkylation protocol.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Classical N-Alkylation with Alkyl Halide
This protocol describes a standard SN2 reaction using an inorganic base in a polar aprotic solvent. It is a robust and widely applicable method, particularly for reactive alkylating agents like benzylic and allylic halides, or primary alkyl iodides and bromides.
Caption: Generalized SN2 mechanism for N-alkylation.
Step-by-Step Methodology:
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(2-phenylethyl)amine hydrochloride (1.0 eq.).
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.2 eq.) and a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN), to achieve a concentration of approximately 0.2-0.5 M.
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure.
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the stirred suspension at room temperature.
Heating: Heat the reaction mixture to the desired temperature (see Table 1) and stir vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
Work-up: Cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate. Dilute the filtrate with water and extract the product with ethyl acetate (3x).
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Table 1: Representative Conditions for Classical N-Alkylation
Entry
Alkylating Agent (R-X)
Solvent
Temperature (°C)
Approx. Time (h)
Notes
1
Benzyl Bromide
ACN
60
4 - 6
Highly reactive electrophile.
2
Ethyl Iodide
DMF
50
8 - 12
Iodides are more reactive than bromides.
3
1-Bromobutane
DMF
80
16 - 24
Higher temperature needed for less reactive halides.
4
Allyl Bromide
ACN
45
3 - 5
Similar reactivity to benzyl bromide.
Protocol 2: N-Alkylation via Phase Transfer Catalysis (PTC)
PTC is an excellent "green chemistry" approach that facilitates the reaction between water-insoluble organic reactants and water-soluble inorganic bases.[8] A phase-transfer catalyst, typically a quaternary ammonium salt, shuttles the hydroxide or carbonate anion into the organic phase to deprotonate the amine, enabling the reaction to proceed under milder, often biphasic, conditions.[9]
Step-by-Step Methodology:
Reactor Setup: To a round-bottom flask, add bis(2-phenylethyl)amine hydrochloride (1.0 eq.), the alkyl halide (1.2 eq.), and a non-polar organic solvent like toluene.
Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq.).
Base Addition: Add a concentrated aqueous solution of sodium hydroxide (NaOH, 3.0 eq., e.g., 50% w/w).
Reaction: Stir the biphasic mixture vigorously at 50-70 °C. Vigorous stirring is critical to maximize the interfacial area between the two phases.
Monitoring: Monitor the reaction by TLC or GC-MS. PTC reactions can often be faster than their single-phase counterparts.
Work-up: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2x).
Purification: Combine all organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Protocol 3: N-Alkylation via Reductive Amination
This one-pot procedure is highly efficient for creating tertiary amines from secondary amines and carbonyl compounds, offering excellent chemoselectivity and high yields.[3][6] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild, selective reducing agent that can be handled easily on the benchtop.
Step-by-Step Methodology:
Initial Deprotonation: In a round-bottom flask, suspend bis(2-phenylethyl)amine hydrochloride (1.0 eq.) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a non-nucleophilic organic base, such as triethylamine (Et₃N, 1.2 eq.), and stir for 15-20 minutes to generate the free amine in solution.
Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq.) to the mixture and stir at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. The addition may be slightly exothermic.
Reaction: Continue stirring at room temperature until the starting materials are consumed (typically 4-16 hours), as monitored by TLC or LC-MS.
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes, then transfer to a separatory funnel.
Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Reductive Amination
Entry
Carbonyl Compound
Solvent
Reducing Agent
Approx. Time (h)
Notes
1
Benzaldehyde
DCM
NaBH(OAc)₃
4 - 8
Forms the N-benzyl derivative.
2
Acetone
DCE
NaBH(OAc)₃
12 - 16
Forms the N-isopropyl derivative.
3
Cyclohexanone
DCE
NaBH(OAc)₃
10 - 14
Forms the N-cyclohexyl derivative.
4
Phenylacetaldehyde
DCM
NaBH(OAc)₃
6 - 10
Forms the N-(2-phenylethyl) derivative.
References
Reis, F., et al. (2024).
ACS Green Chemistry Institute. Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
Reis, F., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
Gopalsamy, A., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
Gemo, M., et al. (2021). Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow.
Li, F., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters.
Sommer, H.Z., et al. (1971).
Dr.Bob. (2022).
Kanto Chemical Co., Inc.
Wikipedia.
Matassini, C., et al. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. IntechOpen.
The Organic Chemistry Tutor. (2022).
Reeves, W.P. & Hilbrich, R.G. (1976). PHASE TRANSFER CATALYSIS.
Mondal, T., et al. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry.
Santa Cruz Biotechnology. N,N-bis(2-phenylethyl)amine hydrochloride.
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
Nieto, C.T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH.
Gini, A., et al. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PMC.
LibreTexts Chemistry. (2024). 24.6: Synthesis of Amines.
ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?
BenchChem. (2025).
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
Nieto, C.T., et al. (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journals.
OC Lectures. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
Mureddu, D., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. IRIS UniCa.
Çetinkaya, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
Bhattacharyya, S., et al. (2014).
Jana, A., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
Organic Syntheses. β-PHENYLETHYLAMINE.
Janez, K., et al. (2007). Alkylation of N-Substituted 2-Phenylacetamides.
Nieto, C.T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
Icke, R.N., et al. β-PHENYLETHYLDIMETHYLAMINE. Organic Syntheses Procedure.
Guidechem. How is 2-Phenylethylamine Hydrochloride Prepared?.
Application Notes and Protocols for Reductive Amination Using Bis(2-phenylethyl)amine HCl
An In-Depth Guide to Tertiary Amine Synthesis Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of reductive aminati...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Tertiary Amine Synthesis
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of reductive amination, focusing on the synthesis of sterically accessible tertiary amines using Bis(2-phenylethyl)amine hydrochloride. We will explore the underlying mechanism, the rationale for reagent selection, and detailed, field-proven protocols for successful synthesis.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination is a cornerstone transformation in modern organic synthesis, celebrated for its efficiency and reliability in forming carbon-nitrogen (C-N) bonds.[1] This reaction is a powerful tool for synthesizing primary, secondary, and tertiary amines from readily available carbonyl compounds and amines.[2][3][4] A key advantage of this method is its ability to circumvent the over-alkylation problems that frequently plague direct alkylation of amines with alkyl halides.[1][5]
This guide focuses on the reaction between a secondary amine, Bis(2-phenylethyl)amine, and various aldehydes and ketones to yield tertiary amines. Tertiary amines are a crucial structural motif in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The use of Bis(2-phenylethyl)amine hydrochloride as the amine source offers advantages in terms of stability and handling, making it a practical choice in a research and development setting.
The Core Reaction: Mechanism and Reagent Selection
The reductive amination process can be conceptualized in two primary stages, which, under optimal conditions, occur in a single reaction vessel ("one-pot").[6][7]
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate.[8] Under the typically neutral to weakly acidic reaction conditions, this intermediate readily dehydrates to form a key reactive species: the iminium ion.[1][9][10]
Hydride Reduction: A selective reducing agent, introduced into the mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[11]
Diagram: General Mechanism of Reductive Amination
Caption: A typical experimental workflow for reductive amination.
Protocol 1: General Reductive Amination of an Aldehyde
This protocol is optimized for aliphatic and aromatic aldehydes, which are generally highly reactive.
[2]
Materials:
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.1-0.2 M)
Round-bottom flask with stir bar
Nitrogen or Argon line
Procedure:
To a dry round-bottom flask under an inert atmosphere, add Bis(2-phenylethyl)amine hydrochloride (1.05 equiv) and the aldehyde (1.0 equiv).
Add anhydrous DCE or THF to achieve the desired concentration (e.g., 5 mL per mmol of aldehyde).
Stir the mixture at room temperature for 30-60 minutes. This allows for the initial formation of the iminium ion.
Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring suspension in several portions over 10-15 minutes. A slight exotherm or gas evolution may be observed.
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 1-4 hours). Reactions are generally faster in DCE than in THF.
[2]6. Workup: Once the reaction is complete, slowly quench the mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired tertiary amine.
Protocol 2: Modified Procedure for Ketones and Sterically Hindered Substrates
Ketones are generally less electrophilic than aldehydes, and their reductive amination can be slower. The addition of a catalytic amount of acid can significantly accelerate the reaction by facilitating iminium ion formation.
[2][12]
Materials:
Ketone (1.0 equiv)
Bis(2-phenylethyl)amine hydrochloride (1.1 equiv)
Sodium triacetoxyborohydride (STAB) (1.6 equiv)
Glacial Acetic Acid (AcOH) (1.0-2.0 equiv)
1,2-Dichloroethane (DCE) (0.1-0.2 M)
Round-bottom flask with stir bar
Nitrogen or Argon line
Procedure:
To a dry round-bottom flask under an inert atmosphere, add Bis(2-phenylethyl)amine hydrochloride (1.1 equiv), the ketone (1.0 equiv), and anhydrous DCE.
Add glacial acetic acid (1.0-2.0 equiv) to the mixture.
Stir the mixture at room temperature for 1-2 hours to ensure sufficient formation of the iminium ion intermediate.
Slowly add sodium triacetoxyborohydride (1.6 equiv) in portions.
Allow the reaction to stir at room temperature. Ketone reactions are often slower than aldehyde reactions and may require extended reaction times (4-24 hours). [2]Monitor progress by an appropriate method (TLC, GC/MS, or LCMS).
Follow steps 6-9 from Protocol 1 for workup and purification. The initial basic wash during workup is crucial to neutralize the added acetic acid.
A slight excess of the amine can help drive the iminium equilibrium. Excess STAB ensures complete reduction. For difficult substrates, increasing STAB to 2.0 equiv may be beneficial.
DCE is often the preferred solvent as it typically provides faster reaction rates. [2]THF is a good alternative. Avoid protic solvents like methanol, which react with STAB. [7][13]
Acetic acid catalyzes the dehydration of the hemiaminal to the iminium ion, which is often the rate-limiting step for less reactive ketones. [12]It is generally not needed for aldehydes. [2]
Temperature
Room Temperature
Most reactions proceed efficiently at ambient temperature. Gentle heating (40-50 °C) can be applied for highly unreactive substrates, but this may increase side reactions.
Monitoring
TLC, LCMS, GC/MS
The product amine is typically more nonpolar than the starting amine salt and more polar than some aldehydes/ketones. Staining with ninhydrin is ineffective for the tertiary amine product but can help visualize any remaining primary or secondary amine starting material. Mass spectrometry is definitive for tracking product formation. [14]
Common Issues & Solutions:
Incomplete Reaction: If starting material remains, consider adding more STAB (0.5 equiv), extending the reaction time, or adding acetic acid (if not already present). For ketones, ensure sufficient pre-stirring time was allowed for iminium formation before adding the reductant.
Alcohol Byproduct Formation: This indicates that the reduction of the carbonyl is competing with the amination. This is rare with STAB but can occur with very unreactive amines. Ensure the STAB is of good quality and that the reaction is not contaminated with water.
Difficult Purification: The product amine is basic and may streak on silica gel. Pre-treating the silica with triethylamine (1-2% in the eluent) or using basic alumina can improve chromatographic separation.
[15]
Conclusion
The reductive amination of aldehydes and ketones with Bis(2-phenylethyl)amine hydrochloride using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of tertiary amines. The mild reaction conditions, broad substrate scope, and high functional group tolerance make it an invaluable tool in drug discovery and development. [2][6]By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can reliably and efficiently access complex amine structures.
References
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(5), 853–856. [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Myers, A. G. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 929-937. [Link]
Wang, D. S., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. [Link]
JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
Pinter, B., et al. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. [Link]
Wu, T., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development. [Link]
Novachem. (2018). Sodium triacetoxyborohydride Safety Data Sheet. [Link]
ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF. [Link]
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
YouTube. (2022). Reductive Amination: Preparation of an Imine. [Link]
Strieth-Kalthoff, F., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 12, 1142-1148. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Bis(2-phenylethyl)amine Hydrochloride
Topic: Recrystallization Solvents & Purification Protocols
Target Molecule: Bis(2-phenylethyl)amine Hydrochloride (Secondary Amine Salt)
CAS: 6332-28-1
Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
This guide addresses the purification of Bis(2-phenylethyl)amine hydrochloride , a secondary amine salt often encountered as a byproduct in the synthesis of phenethylamine or as a target intermediate. Unlike its primary amine counterpart (phenethylamine HCl, MP ~217°C), the secondary amine salt exhibits a significantly higher melting point (~268–269°C), indicating a robust crystal lattice. This physical property is the cornerstone of the purification strategy, allowing for effective separation via recrystallization from protic solvents.
Part 1: Critical Data & Solvents
Physical Property Profile
Property
Data
Significance for Purification
CAS Number
6332-28-1
Unique identifier for the secondary amine HCl salt.
Melting Point
268–269 °C [1]
High lattice energy; indicates lower solubility than the primary amine salt.
Appearance
White crystalline powder
Visual indicator of purity; yellowing suggests oxidation or free base contamination.
Solubility (Hot)
Ethanol, Methanol
Ideal for dissolving the salt during the heating phase.
Solubility (Cold)
Ethanol (Low), Ether (Insoluble)
Ideal for crystallization upon cooling or anti-solvent addition.
Recommended Solvent Systems
1. Primary System: Absolute Ethanol (EtOH)
Mechanism: The high melting point of Bis(2-phenylethyl)amine HCl allows it to be dissolved in boiling ethanol but forces rapid crystallization upon cooling. The primary amine impurity (phenethylamine HCl), being more soluble and having a lower melting point, tends to remain in the mother liquor.
Application: Best for removing small amounts of primary amine and non-polar impurities.
Mechanism: Methanol acts as the solvent (high solubility), while Diethyl Ether acts as the anti-solvent (zero solubility).
Application: Best for heat-sensitive batches or when maximizing yield from a small quantity of crude material.
3. Wash Solvent: Cold Acetone
Mechanism: Most amine hydrochlorides are insoluble in acetone. Washing the crude solid with cold acetone removes unreacted organic starting materials and non-salt impurities without dissolving the product.
Part 2: Troubleshooting & FAQs
Q1: I am detecting a persistent impurity of Phenethylamine (primary amine) in my product. How do I remove it?Answer:
The primary amine hydrochloride melts at ~217–219 °C, whereas your target (secondary amine) melts at ~268 °C. This difference indicates that the secondary amine is thermodynamically more stable in the solid state and less soluble.
Action: Switch to hot Ethanol for recrystallization. Use the minimum amount of boiling ethanol required to dissolve the solid. Cool slowly to room temperature, then to 0°C. The "first crop" of crystals will be enriched in the secondary amine. Filter and wash with cold ethanol. The primary amine will largely remain in the filtrate.
Q2: My product is oiling out instead of crystallizing. What is wrong?Answer:
Oiling out typically occurs when the solvent system is too polar (trapping water) or the concentration is too high before the crystal lattice can form.
Action:
Check Free Base: Ensure the amine is fully protonated. If the pH is >5, add a few drops of conc. HCl to the solvent.
Solvent Swap: If using water/alcohol, switch to anhydrous Methanol/Ether . Dissolve in a minimum volume of Methanol, then add Diethyl Ether dropwise until persistent turbidity is observed. Scratch the flask walls to induce nucleation.
Q3: Can I use water for recrystallization?Answer:
While the salt is soluble in water, the high solubility often leads to poor recovery yields (losses to the mother liquor). Water is also difficult to remove completely, potentially leading to a hydrate or wet cake that is hard to dry. Ethanol is superior due to its lower boiling point and better selectivity against organic impurities.
Part 3: Experimental Protocol
Standard Recrystallization Workflow (Ethanol Method)
Dissolution: Place the crude Bis(2-phenylethyl)amine HCl in a round-bottom flask. Add Absolute Ethanol (approx. 10-15 mL per gram of solid).
Heating: Heat the mixture to reflux (boiling) with magnetic stirring. If the solid does not dissolve completely, add more ethanol in small portions (1-2 mL) until a clear solution is obtained.
Filtration (Optional): If insoluble particles (dust, filter paper fibers) are visible, filter the hot solution through a pre-warmed glass funnel.
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed. Note: Slow cooling promotes larger, purer crystals.
Finishing: Once at room temperature, place the flask in an ice bath (0-4 °C) for 1 hour to maximize yield.
Isolation: Filter the crystals using vacuum filtration (Buchner funnel).
Washing: Wash the filter cake with cold Ethanol (or Acetone) to remove residual mother liquor.
Drying: Dry the solid in a vacuum oven at 60 °C or under high vacuum to remove solvent traces.
Part 4: Process Visualization
Caption: Logical workflow for the purification of Bis(2-phenylethyl)amine HCl, prioritizing the removal of the more soluble primary amine impurity.
References
Organic Syntheses. Phenylethylamine (Primary Amine Synthesis & Properties). Coll. Vol. 3, p. 720 (1955). Retrieved from [Link] (Provides comparative data for the primary amine salt MP at 218°C).
PubChem. Bis(2-phenylethyl)amine hydrochloride Compound Summary. Retrieved from [Link]
Optimization
Technical Support Center: Stability & Handling of Bis(2-phenylethyl)amine Hydrochloride
Topic: Prevention of Hygroscopic Degradation and Recovery Protocols CAS: 6332-28-1 (Typical) | Formula: Introduction: The Hygroscopic Challenge Bis(2-phenylethyl)amine hydrochloride (BPEA HCl) is a secondary amine salt w...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Prevention of Hygroscopic Degradation and Recovery Protocols
CAS: 6332-28-1 (Typical) | Formula:
Introduction: The Hygroscopic Challenge
Bis(2-phenylethyl)amine hydrochloride (BPEA HCl) is a secondary amine salt widely used as a precursor in pharmaceutical synthesis and as a resolving agent. While chemically robust in its dry crystalline form, it exhibits significant hygroscopicity .
The Core Issue: "Degradation" in this context is rarely immediate chemical decomposition. Instead, it is Hygroscopic Destabilization —the absorption of atmospheric moisture into the crystal lattice. This leads to:
Stoichiometric Drift: The molecular weight effectively changes as water is incorporated, leading to gross errors in molarity calculations during drug formulation.
Deliquescence: The salt dissolves in its own absorbed water, turning from a free-flowing powder into a sticky paste or liquid, making handling impossible.
Hydrolytic Vulnerability: Once in solution (even micro-droplets), the salt is susceptible to pH shifts and potential oxidation over long periods.
This guide provides an autonomous, field-proven system for preventing and reversing this degradation.
Module 1: Storage & Environmental Control
The Standard: The Double-Barrier System
Do not rely on the original vendor bottle. Vendor caps often lack the torque or seal integrity required for long-term hygroscopic protection after the initial opening.
Protocol 1.1: The Argon-Over-Desiccant Storage
Primary Container: Amber glass vial with a Teflon-lined phenolic cap. Parafilm is insufficient for long-term storage as it is permeable to water vapor over time.
Secondary Environment: A vacuum desiccator containing active desiccant (Phosphorus Pentoxide
or Indicating Drierite).
DOT Diagram: The Storage Logic Flow
Caption: Figure 1. The Double-Barrier System ensures zero-moisture ingress during long-term storage.
Module 2: Handling & Weighing Protocols
The Causality of Error:
Weighing hygroscopic salts in open air is the #1 source of experimental failure. A 100 mg sample can absorb 2-5 mg of water in minutes at 50% relative humidity, introducing a 2-5% error in stoichiometry before the reaction begins.
Table 1: Handling Technique Comparison
Technique
Protection Level
Recommended For
Risk Factor
Open Air Weighing
None
NEVER
High. Rapid water uptake alters mass.
Glove Bag (N2)
Moderate
Quick transfers (<5 min)
Medium. Leaks/diffusion possible.
Glove Box (Ar)
High
Precise formulation
Low. Gold standard.
Schlenk Transfer
Very High
Synthesis/Catalysis
Low. Requires specialized glassware.
Protocol 2.1: The "Difference Weighing" Method (No Glove Box)
If a glove box is unavailable, use this method to minimize exposure:
Prepare: Dry a receiving flask and purge with Argon. Cap with a septum.[1][2]
Tare: Tare a capped weighing vial containing the BPEA HCl.
Transfer: Quickly pour/spatula an estimated amount into the receiving flask.
Reweigh: Immediately cap and reweigh the source vial.
Calculate:
.
Why? This measures what left the vial. If the powder absorbs water during the transfer, it happens in the receiving flask, but you have already measured the "dry" weight difference from the source.
Module 3: Troubleshooting & Recovery
Scenario: You open the vial, and the powder is clumped, sticky, or looks like a paste.
Diagnosis: Severe hygroscopic degradation (Deliquescence).
Action: Do not use "as is." You must dry or recrystallize.
Q1: Can I dry BPEA HCl in a standard convection oven?A:Not recommended. While the salt has a high melting point, convection ovens use ambient air, which contains moisture. You are essentially heating the salt in a humid environment, which can lead to surface oxidation or hydrolysis over time. Always use a vacuum oven to lower the partial pressure of water.
Q2: My NMR shows a broad peak at 4.8 ppm. Is this degradation?A: Likely not chemical degradation. In
or , this is the exchangeable proton peak ( or protons). If the integral is higher than expected, it confirms your sample is wet. Run a Karl Fischer titration or dry the sample and re-run NMR in anhydrous DMSO- to confirm.
Q3: Why did my yield drop in a coupling reaction using this salt?A: If you weighed the salt "wet," you added less moles of amine than calculated. For example, 5% water content means you under-loaded the amine by 5%. In 1:1 stoichiometric reactions, this leaves unreacted coupling partner, complicating purification and lowering yield.
Q4: Is the salt light sensitive?A: Secondary amines can be prone to photo-oxidation over long durations, though the HCl salt confers stability. Store in amber glass as a precaution.
References
PubChem. (2025).[4] Bis(2-phenylethyl)amine hydrochloride - Compound Summary. National Library of Medicine. Retrieved from [Link]
Organic Syntheses. (1945).
-Phenylethylamine (General handling of amine salts).[5] Org. Syn. Coll. Vol. 3, p. 720. Retrieved from [Link]
Technical Support Center: Optimization of Bis(2-phenylethyl)amine Alkylation
Current Status: Online Agent Role: Senior Application Scientist Ticket Subject: Minimizing Side Reactions in Secondary Amine Alkylation Introduction: The Reactivity Landscape Welcome to the Technical Support Center. You...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Agent Role: Senior Application Scientist
Ticket Subject: Minimizing Side Reactions in Secondary Amine Alkylation
Introduction: The Reactivity Landscape
Welcome to the Technical Support Center. You are likely working with Bis(2-phenylethyl)amine (CAS: 6332-28-1), a secondary amine with moderate steric bulk.[1]
The transformation of this substrate into a tertiary amine is deceptively simple.[1] While the phenylethyl chains provide some steric shielding, they do not sufficiently retard the nucleophilicity of the resulting tertiary amine.[1] Consequently, the reaction suffers from the "Runaway Alkylation" effect, where the product competes with the starting material for the alkylating agent.[1]
This guide addresses the three primary failure modes: Quaternization (Over-alkylation) , Elimination (E2) , and Stalled Kinetics .[1]
Module 1: The Quaternization Trap (Over-Alkylation)[1]
User Report: "I see a white precipitate forming that isn't my inorganic base, and my yield of tertiary amine is low."
The Mechanism
In a standard ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
alkylation, the product (tertiary amine) is often more nucleophilic than the starting secondary amine.[1] As the reaction proceeds, the tertiary amine attacks the remaining alkyl halide, forming a quaternary ammonium salt (Quat).[1][2] This is an irreversible sink for your material.[1]
Troubleshooting Protocol
Variable
Recommendation
Scientific Rationale
Methodology
Switch to Reductive Amination
Gold Standard. If your alkyl group can be derived from an aldehyde/ketone, this pathway prevents over-alkylation entirely because the iminium intermediate cannot react a second time.[1]
Base
Cesium Carbonate ()
Cesium Effect. In direct alkylation, Cs+ promotes mono-alkylation via a "coordination-sphere" effect that stabilizes the transition state for the first alkylation but sterically hinders the second.[1]
Stoichiometry
Sub-stoichiometric Electrophile
Use 0.85 – 0.95 eq. of alkyl halide.[1] It is better to leave unreacted starting amine (separable by acid/base extraction) than to form inseparable quaternary salts.[1]
Q&A: Why not use a stronger base?
A: Stronger bases (NaH, KOtBu) deprotonate the amine too aggressively and, more importantly, promote the Elimination side reaction (see Module 2).[1] We rely on the nucleophilicity of the neutral amine, not an amide anion.[1]
Module 2: The Elimination Competition
User Report: "My alkyl halide is disappearing, but the amine concentration is unchanged. I see new non-polar spots on TLC."
The Mechanism
Secondary amines are basic.[1] If the alkyl halide has accessible
-hydrogens, the amine (or the added base) can act as a base rather than a nucleophile, triggering an E2 Elimination .[1] This destroys the electrophile, converting it into an alkene.
Visualizing the Competition
Figure 1: The competitive landscape between substitution (
), over-alkylation, and elimination (E2).
Troubleshooting Protocol
Temperature Control: E2 elimination has a higher activation energy than
.[1] Lower the temperature (0°C to RT). Do not reflux unless necessary.[1]
Leaving Group Switch: If using an Alkyl Bromide, switch to an Alkyl Iodide or add catalytic NaI (Finkelstein conditions).[1] Iodide is a better leaving group (
Solvent Polarity: Switch to Acetonitrile (MeCN) or DMF .[1] Polar aprotic solvents stabilize the
transition state more effectively than the E2 transition state for neutral nucleophiles.[1]
Module 3: Experimental Workflow (SOP)
Scenario: You must use direct alkylation (Reductive Amination is not possible).[1]
Standard Operating Procedure: Cesium-Promoted Alkylation[1]
Preparation:
Dissolve Bis(2-phenylethyl)amine (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.1 M concentration).
Add
(1.5 eq). Note: If using the HCl salt of the amine, add an extra 1.0 eq of base.[1]
Add TBAI (Tetrabutylammonium iodide) (0.1 eq) as a phase transfer catalyst/nucleophilic catalyst.[1]
Addition:
Cool the mixture to 0°C.
Dissolve the Alkyl Halide (0.9 eq) in minimal MeCN.[1]
Add the alkyl halide dropwise over 30–60 minutes. Slow addition keeps the concentration of electrophile low, favoring the reaction with the abundant starting amine over the scarce product.[1]
Acid/Base Extraction: Dissolve residue in DCM. Wash with 1M NaOH (removes remaining salts). Extract organic layer with 1M HCl (pulls amines into water).[1] Wash aqueous layer with Ether (removes non-basic impurities). Basify aqueous layer to pH 12 with NaOH. Extract Product + SM into DCM.
Module 4: Decision Matrix & Troubleshooting
Use this logic flow to determine your next experimental move.
Figure 2: Decision logic for optimizing reaction conditions based on observed impurities.
References
Salvatore, R. N., et al. (2001).[1] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1][3][4] Tetrahedron.[1] Link
Abdel-Magid, A. F., et al. (1996).[1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6] Journal of Organic Chemistry.[1][4][5] Link[1]
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Link
A Comparative Guide to HPLC Method Development for Bis(2-phenylethyl)amine Hydrochloride Purity Assay
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. Bis(2-phenylethyl)amine hydrochlor...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. Bis(2-phenylethyl)amine hydrochloride, a secondary amine with potential applications in pharmaceutical research, requires a robust and reliable analytical method for its purity assessment. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. Furthermore, it offers an objective comparison with alternative analytical techniques, namely Gas Chromatography (GC) and Capillary Electrophoresis (CE), supported by experimental rationale and data.
Understanding the Analyte: Physicochemical Properties of Bis(2-phenylethyl)amine Hydrochloride
A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties. Bis(2-phenylethyl)amine hydrochloride (C₁₆H₁₉N·HCl) is the hydrochloride salt of a secondary amine.[1] Its structure, featuring two phenyl rings, is the primary determinant of its analytical behavior.
The Core of Purity Analysis: A Novel Stability-Indicating HPLC Method
The goal of this method development was to create a specific, sensitive, and robust reversed-phase HPLC (RP-HPLC) method capable of separating Bis(2-phenylethyl)amine from its potential process-related impurities and degradation products.
Rationale for Method Development Choices
The selection of each parameter in an HPLC method is a critical decision driven by the chemical nature of the analyte and the desired separation outcome.
Column Chemistry: A C18 stationary phase is the workhorse of reversed-phase chromatography and is an excellent starting point for non-polar to moderately polar compounds like Bis(2-phenylethyl)amine. The long alkyl chains provide sufficient hydrophobicity to retain the analyte, while the two phenyl groups will also contribute to retention through π-π interactions with the stationary phase.
Mobile Phase: A combination of acetonitrile and water is a common and effective mobile phase for RP-HPLC. Acetonitrile is favored for its low UV cutoff and viscosity. To ensure good peak shape for the basic amine analyte, a pH-modifying agent is essential. A low pH mobile phase (around 2.5-3.5) using an acid like phosphoric acid or trifluoroacetic acid will protonate the secondary amine, minimizing peak tailing that can occur due to interactions with residual silanol groups on the silica-based stationary phase.
Detection Wavelength: Based on the UV absorbance of the related 2-phenylethylamine, two potential wavelengths were considered: 210 nm and 258 nm. While 210 nm would likely offer higher sensitivity, it is also more prone to interference from common solvents and additives. Therefore, 258 nm is selected as the primary detection wavelength, offering a good balance of sensitivity and specificity.
Gradient Elution: To ensure the elution of potential impurities with a wider range of polarities in a reasonable timeframe, a gradient elution is preferable to an isocratic one. A gradient from a lower to a higher percentage of the organic modifier (acetonitrile) will allow for the retention and separation of more polar impurities at the beginning of the run and the timely elution of less polar impurities.
Predicted Impurity Profile
A robust purity assay must be able to separate the main component from any potential impurities. For Bis(2-phenylethyl)amine hydrochloride, we can predict the following likely impurities based on common synthetic routes like reductive amination:
2-Phenylethylamine (Starting Material): The primary amine precursor to the target molecule.
Tris(2-phenylethyl)amine (Over-alkylation byproduct): A potential tertiary amine formed if the reaction proceeds too far.[4]
Degradation Products: Secondary amines can be susceptible to oxidation and other degradation pathways under stress conditions. Forced degradation studies would be necessary to identify these, but we can anticipate the formation of N-oxides or products of ring oxidation.
Developed HPLC Method Parameters
The following table summarizes the optimized HPLC method for the purity assay of Bis(2-phenylethyl)amine hydrochloride.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Gradient
30% B to 80% B over 15 minutes
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection
UV at 258 nm
Sample Diluent
Mobile Phase A / Mobile Phase B (70:30)
Experimental Protocol: HPLC Purity Assay
1. Preparation of Solutions:
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix well.
Mobile Phase B: Use HPLC-grade acetonitrile.
Sample Diluent: Mix 700 mL of Mobile Phase A with 300 mL of Mobile Phase B.
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Bis(2-phenylethyl)amine hydrochloride reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Bis(2-phenylethyl)amine hydrochloride sample and prepare as described for the standard solution.
2. Chromatographic System:
Set up an HPLC system with a UV detector, pump, autosampler, and column oven.
Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
3. System Suitability:
Inject the standard solution five times.
The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
The tailing factor for the main peak should be not more than 2.0.
The theoretical plates for the main peak should be not less than 2000.
4. Analysis:
Inject the sample solution in duplicate.
Record the chromatograms and integrate the peaks.
5. Calculation of Purity:
Calculate the percentage of each impurity by area normalization:
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100%
Calculate the assay of Bis(2-phenylethyl)amine hydrochloride against the reference standard.
Visualization of the Method Development Workflow
Caption: Workflow for the development of the HPLC purity assay method.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool for purity analysis, other techniques also offer viable solutions. Here, we compare our developed HPLC method with Gas Chromatography (GC) and Capillary Electrophoresis (CE).
Alternative Method 1: Gas Chromatography (GC)
GC is a suitable technique for the analysis of volatile and thermally stable compounds. Amines can be challenging to analyze by GC due to their basicity, which can lead to peak tailing on standard columns. However, with appropriate column deactivation or derivatization, GC can be a powerful tool.
Principle: The sample is vaporized and injected into a column. Separation occurs based on the differential partitioning of the analytes between the stationary phase and the carrier gas. A Flame Ionization Detector (FID) is commonly used for organic compounds.
Advantages: High resolution, excellent for volatile impurities.
Disadvantages: Requires the analyte to be volatile and thermally stable. Bis(2-phenylethyl)amine hydrochloride would need to be analyzed as the free base, which is less stable. Derivatization may be necessary to improve peak shape and volatility, adding complexity to the sample preparation.
Alternative Method 2: Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.
Principle: Separation occurs in a narrow capillary filled with an electrolyte solution. When a voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities, depending on their size and charge.
Advantages: High separation efficiency, small sample and reagent consumption, and rapid analysis times.[3][5]
Disadvantages: Lower sensitivity compared to HPLC with UV detection unless coupled with a concentration technique or a more sensitive detector like a mass spectrometer. Reproducibility can be a challenge due to the influence of the capillary surface on the electroosmotic flow.
Comparative Summary of Analytical Methods
The following table provides a comparative overview of the developed HPLC method and the two alternative techniques. The performance data for the HPLC method is based on expected outcomes from a well-developed and validated method.
Feature
Developed HPLC Method
Gas Chromatography (GC)
Capillary Electrophoresis (CE)
Principle
Reversed-Phase Partitioning
Volatility & Polarity Based Separation
Electrophoretic Mobility
Specificity
High (with optimized gradient)
High (with suitable column)
Very High
Sensitivity (LOD)
~0.01%
~0.05% (without derivatization)
~0.1% (with UV detection)
Analysis Time
~20 minutes
~15-30 minutes
~10-20 minutes
Sample Throughput
High (with autosampler)
High (with autosampler)
Moderate to High
Instrumentation
Standard HPLC with UV detector
GC with FID
CE with UV detector
Sample Preparation
Simple dissolution
May require derivatization
Simple dissolution
Robustness
High
Moderate (column inertness is key)
Moderate (capillary surface can vary)
Decision Matrix for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The developed reversed-phase HPLC method provides a robust, specific, and sensitive platform for the purity assay of Bis(2-phenylethyl)amine hydrochloride. Its straightforward sample preparation and the use of standard instrumentation make it highly suitable for routine quality control environments. While Gas Chromatography and Capillary Electrophoresis offer viable alternatives with their own unique advantages, the HPLC method presents the most balanced and practical approach for the comprehensive purity assessment of this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for high throughput, the nature of the expected impurities, and the available instrumentation. This guide provides the foundational knowledge and a practical starting point for scientists and researchers to confidently tackle the analytical challenges associated with Bis(2-phenylethyl)amine hydrochloride and similar compounds.
References
Kovács, A., Simon-Sarkadi, L., & Ganzler, K. (1999). Determination of biogenic amines by capillary electrophoresis. Journal of Chromatography A, 836(2), 305-313. [Link]
Tong, L., et al. (2023). Differentiation of NaCl, NaOH, and β-Phenylethylamine Using Ultraviolet Spectroscopy and Improved Adaptive Artificial Bee Colony Combined with BP-ANN Algorithm. ACS Omega. [Link]
ResearchGate. (n.d.). Absorption spectra of PEA of different concentrations in aqueous... [Image]. Retrieved from [Link]
Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. (n.d.). Journal of Experimental Botany. [Link]
Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. (n.d.). PubMed. [Link]
Agilent. (n.d.). Analysis of primary, secondary and tertiary amines. [Link]
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
LabRulez GCMS. (n.d.). Amines Analysis by Packed Column GC. [Link]
Chromatographic separation of Bis(2-phenylethyl)amine from primary amine impurities
An In-Depth Technical Guide to the Chromatographic Separation of Bis(2-phenylethyl)amine from Primary Amine Impurities The Analytical Imperative: Resolving a Secondary Amine from its Precursor Bis(2-phenylethyl)amine is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Chromatographic Separation of Bis(2-phenylethyl)amine from Primary Amine Impurities
The Analytical Imperative: Resolving a Secondary Amine from its Precursor
Bis(2-phenylethyl)amine is a secondary amine of interest in synthetic chemistry and pharmaceutical development. Its synthesis, often proceeding from 2-phenylethylamine, invariably leads to product mixtures containing residual primary amine starting material and other related impurities. For quality control, process optimization, and regulatory compliance, the accurate quantification of the secondary amine product and its primary amine impurities is critical.
This guide provides a comparative analysis of chromatographic techniques for the robust separation of bis(2-phenylethyl)amine from its most common primary amine impurity, 2-phenylethylamine. We will explore the fundamental challenges of amine chromatography and provide field-proven protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), enabling researchers to select and implement the optimal method for their analytical needs.
The Core Challenge: Taming the Reactivity of Amines on Silica Surfaces
The primary obstacle in the chromatography of basic compounds like amines is their interaction with the stationary phase.[1][2] Traditional silica-based columns are inherently acidic due to the presence of surface silanol groups (Si-OH).[1] Basic amines can engage in strong ionic interactions with these acidic sites, leading to a host of chromatographic problems:
Peak Tailing: Strong, non-ideal interactions cause asymmetrical peaks, making accurate integration and quantification difficult.[3][4][5]
Poor Reproducibility: Minor changes in mobile phase composition or column condition can lead to significant shifts in retention time and peak shape.
Low Recovery: In severe cases, the amine can be irreversibly adsorbed onto the column, leading to a loss of analyte and inaccurate results.
The central goal of any successful method for amine separation is to effectively mitigate these undesirable interactions with the stationary phase.
Comparative Analysis of Chromatographic Methodologies
We will now compare three powerful chromatographic techniques, each with a different strategy for overcoming the challenges of amine analysis.
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates analytes based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[6][7] Bis(2-phenylethyl)amine, with its two phenyl groups, is significantly more hydrophobic than the single-ring 2-phenylethylamine and will therefore be retained longer on a C18 or C8 column. The key to a successful RP-HPLC separation lies in controlling the ionization state of both the analytes and the silica surface through careful pH management of the mobile phase.
Strategy 1: Low pH (Ion Suppression)
By adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., pH 2-4), the amine analytes become fully protonated (R-NH3+). This prevents the free base form from interacting with silanols. While effective, this approach can sometimes lead to reduced retention as the protonated amines are highly polar.[3][5]
Strategy 2: High pH (Analyte Neutralization)
A more effective modern approach is to use a high-pH mobile phase (e.g., pH 9-11) in conjunction with a pH-stable column (e.g., hybrid silica or ethylene-bridged hybrid). At high pH, the basic amines are in their neutral, free-base form, which increases their hydrophobicity and retention.[4][8] Simultaneously, the acidic silanol groups are deprotonated (Si-O-), creating a charge-repulsive environment that dramatically improves peak shape and efficiency.[4]
Aqueous (A): Dissolve ammonium bicarbonate in HPLC-grade water to a concentration of 10 mM. Adjust pH to 10.0 with ammonium hydroxide.
Organic (B): Use HPLC-grade acetonitrile.
Sample Preparation: Dissolve the sample mixture in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.
HPLC System Configuration:
Install a suitable high-pH stable C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Set the column oven temperature to 35 °C.
Set the UV detector to monitor at 210 nm.
Chromatographic Run:
Equilibrate the column with 20% B for at least 10 column volumes.
Inject 5 µL of the prepared sample.
Run a linear gradient from 20% to 80% B over 10 minutes.
Include a 3-minute hold at 80% B to wash the column, followed by re-equilibration at 20% B.
Data Analysis: Identify 2-phenylethylamine (earlier eluting peak) and bis(2-phenylethyl)amine (later eluting peak). Integrate peaks to determine purity.
B. Gas Chromatography (GC)
GC is a highly efficient technique suitable for volatile and thermally stable compounds like phenylethylamines.[9][10] The primary challenge in GC is, again, the polarity of the amine functional group, which can cause peak tailing. The most common and effective solution is chemical derivatization.
Strategy: Derivatization
Derivatization converts the polar N-H group into a less polar, more volatile moiety. This is a crucial extra step in sample preparation but often yields superior chromatographic results.[11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) are commonly used to create silyl or acyl derivatives, respectively.[11] This process minimizes interactions with the GC column and liner, resulting in sharp, symmetrical peaks.
Data Presentation: GC-MS Method Parameters
Parameter
Derivatized GC-MS Conditions
Column
Non-polar (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm
Carrier Gas
Helium at 1.0 mL/min
Inlet Temperature
250 °C
Oven Program
Start at 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector
Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Scan Range
50 - 550 m/z
Derivatization Reagent
Pentafluoropropionic anhydride (PFPA)
Experimental Protocol: GC-MS with Derivatization
Sample Derivatization:
Dissolve ~1 mg of the amine mixture in 200 µL of a suitable solvent (e.g., ethyl acetate).
Add 100 µL of pentafluoropropionic anhydride (PFPA).
Cap the vial and heat at 70 °C for 30 minutes.
Cool to room temperature. Evaporate the excess reagent under a gentle stream of nitrogen.
Reconstitute the residue in 1 mL of ethyl acetate.
GC-MS System Configuration:
Install a non-polar capillary column.
Set the injector and transfer line temperatures.
Program the oven temperature gradient as specified.
Chromatographic Run:
Inject 1 µL of the derivatized sample in splitless mode.
Begin data acquisition after the solvent delay.
Data Analysis: Identify the derivatized analytes by their retention times and mass spectra. The derivatized bis(2-phenylethyl)amine will elute after the derivatized 2-phenylethylamine.
C. Supercritical Fluid Chromatography (SFC)
SFC is a modern chromatographic technique that uses supercritical carbon dioxide as the primary mobile phase, offering a powerful combination of the efficiency of GC and the versatility of HPLC. It is particularly well-suited for the analysis and purification of polar and basic compounds.[12][13] SFC provides very fast, efficient, and "green" separations due to the low viscosity of the mobile phase and reduced organic solvent consumption.
Strategy: Mobile Phase Modifiers
To improve peak shape and elution of basic analytes, a small amount of a polar organic solvent (modifier), such as methanol, is added to the CO2. Crucially, a basic additive like ammonium hydroxide or isopropylamine is included in the modifier.[12] This additive competitively blocks the active sites on the stationary phase, preventing peak tailing and yielding excellent chromatography.
Data Presentation: SFC Method Parameters
Parameter
SFC Conditions
Column
Cyano (CN) or Diol-based column
Mobile Phase A
Supercritical CO2
Mobile Phase B
0.2% Ammonium Hydroxide in Methanol
Gradient
5% to 40% B over 5 minutes
Flow Rate
3.0 mL/min
Back Pressure
150 bar
Temperature
40 °C
Detection
UV at 210 nm or MS
Experimental Protocol: SFC Method
Mobile Phase Preparation:
Modifier (B): Add 2 mL of concentrated ammonium hydroxide to 1 L of methanol.
Sample Preparation: Dissolve the sample mixture in methanol to a concentration of approximately 1 mg/mL.
SFC System Configuration:
Install a suitable polar column (e.g., a CN column, 4.6 x 150 mm, 5 µm).
Set the automated back pressure regulator to 150 bar.
Set the column oven temperature to 40 °C.
Chromatographic Run:
Equilibrate the column at 5% B.
Inject 2 µL of the prepared sample.
Run a linear gradient from 5% to 40% B over 5 minutes.
Data Analysis: Identify the analytes by their retention times. 2-phenylethylamine will elute before the more retained bis(2-phenylethyl)amine.
Method Selection and Workflow
Choosing the right technique depends on the specific analytical goals, available instrumentation, and desired throughput.
Caption: Decision workflow for selecting the appropriate chromatographic method.
A Comparative Guide to Secondary Amine Salts: Profiling Bis(2-phenylethyl)amine Hydrochloride
Introduction: The Role and Nuances of Secondary Amine Salts in Research and Development To the researchers, scientists, and drug development professionals who navigate the intricate landscape of organic synthesis and med...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Role and Nuances of Secondary Amine Salts in Research and Development
To the researchers, scientists, and drug development professionals who navigate the intricate landscape of organic synthesis and medicinal chemistry, the selection of a reagent is a critical decision point governed by a nuanced understanding of its physicochemical properties. Secondary amines and their corresponding salts are foundational building blocks, serving as key intermediates, catalysts, and active pharmaceutical ingredients (APIs).[1] Their utility is profoundly influenced by properties such as basicity (pKa), solubility, and stability, which dictate reaction kinetics, purification strategies, and formulation viability.
The conversion of a free amine to its hydrochloride salt is a common and effective strategy to enhance stability and aqueous solubility.[1] The salt form mitigates the amine's susceptibility to oxidation by engaging the nitrogen's lone pair of electrons and introduces ionic character, which is favorable for dissolution in polar protic solvents.[2] However, not all secondary amine salts are created equal. Subtle variations in the organic substituents attached to the nitrogen atom can induce significant shifts in these key parameters, impacting their performance in practical applications.
This guide provides an in-depth comparison of Bis(2-phenylethyl)amine hydrochloride with other structurally relevant secondary amine salts: Dibenzylamine hydrochloride, N-methylbenzylamine hydrochloride, and N-ethylbenzylamine hydrochloride. Through a detailed analysis of their properties, supported by experimental data and standardized protocols, this document aims to equip the scientific community with the knowledge to make informed decisions in reagent selection and process optimization.
Comparative Analysis of Physicochemical Properties
The selection of an appropriate secondary amine salt often hinges on a careful balance of its physical and chemical properties. Factors such as melting point, basicity (pKa), and solubility determine the conditions under which the compound can be stored, handled, and reacted. The following sections compare Bis(2-phenylethyl)amine hydrochloride against its counterparts, highlighting the influence of molecular structure on these critical parameters.
Structural Overview
The fundamental differences in the performance of these salts can be traced back to their molecular architecture. The size, branching, and electronic nature of the substituents on the nitrogen atom create distinct steric and electronic environments.
Caption: Structural comparison of the selected secondary amine salts.
Physical Properties and Basicity
The melting point of a salt provides an indication of its lattice energy and purity. Basicity, represented by the pKa of the conjugate acid (the ammonium ion), is a crucial parameter for predicting reactivity.[3] A higher pKa value corresponds to a stronger base (the free amine) and a weaker conjugate acid.[4] The basicity of amines is governed by the electronic and steric effects of their substituents. Alkyl groups, being electron-donating, generally increase basicity compared to ammonia, while aryl groups can decrease basicity if the nitrogen's lone pair is delocalized into the aromatic ring.[4]
For the compounds in this guide, the phenyl groups are not directly conjugated with the nitrogen atom, meaning their primary influence is inductive and steric rather than resonance-based.
Dibenzylamine vs. N-Alkylbenzylamines: We can infer that Dibenzylamine is likely less basic than N-methylbenzylamine or N-ethylbenzylamine. The presence of two bulky benzyl groups creates significant steric hindrance, making it more difficult for the nitrogen's lone pair to accept a proton.
N-methylbenzylamine vs. N-ethylbenzylamine: Typically, the electron-donating effect of an ethyl group is slightly stronger than a methyl group, which would suggest N-ethylbenzylamine is slightly more basic.
Bis(2-phenylethyl)amine: The phenylethyl groups are larger but also more flexible than benzyl groups. The ethyl spacer reduces the direct steric hindrance at the nitrogen atom compared to Dibenzylamine. Its basicity is expected to be comparable to or slightly higher than other dialkylamines.
Solubility Profile
Solubility is a critical factor for any chemical process, from reaction setup to purification and formulation. Amine hydrochlorides are ionic salts, which generally confers good solubility in polar solvents like water and alcohols, and poor solubility in non-polar aprotic solvents.
Note: This table is based on general principles of amine salt solubility and available qualitative data. Quantitative solubility can vary and should be determined experimentally for specific applications.
Causality Behind Solubility Patterns:
The "like dissolves like" principle is paramount. The ionic R₂NH₂⁺Cl⁻ portion of the molecule dominates its character, favoring interactions with polar, protic solvents capable of hydrogen bonding and solvating ions. As the size of the non-polar organic substituents increases (e.g., in Bis(2-phenylethyl)amine and Dibenzylamine), a slight decrease in aqueous solubility might be observed compared to smaller analogues, though they generally remain soluble due to the salt character. Their solubility in lower-polarity organic solvents remains poor because the energy required to break the salt's crystal lattice is not compensated by favorable solvent-solute interactions.
Thermal Stability
The thermal stability of an amine salt is crucial for applications involving elevated temperatures, such as distillation or melt processing. Degradation can lead to impurities and loss of yield. Amine salts, being "heat stable salts," are generally more thermally robust than their free base counterparts because the protonation of the nitrogen atom prevents it from participating in certain degradation pathways.[14] However, at sufficiently high temperatures, they will decompose.
Expected Stability Trends:
While specific decomposition temperatures for all these compounds are not widely published, thermal stability is often related to molecular weight and the nature of the organic groups. Generally, tertiary amines are more thermally stable than primary and secondary amines, although this is more relevant for degradation pathways involving CO₂.[15] For hydrochloride salts, decomposition often involves the loss of HCl gas. The onset of this decomposition can be precisely measured using Thermogravimetric Analysis (TGA). Without specific experimental TGA data, a direct comparison is speculative, but all are expected to be stable well above typical reaction temperatures used in solution-phase organic synthesis.
Experimental Protocols: A Self-Validating System
To provide actionable data for researchers, this section details standardized, self-validating protocols for determining the key physicochemical properties discussed above. The causality behind experimental choices is explained to ensure robust and reproducible results.
Protocol 1: Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is the gold standard for pKa determination due to its high precision and direct measurement of pH changes upon addition of a titrant.[16] This method allows for the determination of the half-equivalence point, where pH equals the pKa of the acidic species (the protonated amine).[17]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0. Ensure the electrode is properly conditioned.[17]
Solution Preparation: Prepare a ~1 mM solution of the amine hydrochloride salt in a constant ionic strength background electrolyte, such as 0.15 M KCl. The KCl minimizes variations in activity coefficients during the titration.[18]
Inert Atmosphere: Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen for 15-20 minutes to remove dissolved CO₂, which can interfere with the titration of a basic compound.[18]
Titration: While stirring, add standardized 0.1 M NaOH solution in small, precise increments using a calibrated burette or auto-titrator. Record the pH after each addition, allowing the reading to stabilize.
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative plot).
pKa Calculation: Determine the volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point). The pH at this specific volume is equal to the pKa of the ammonium ion.[17]
Protocol 2: Determination of Solubility by HPLC Assay
Rationale: The "shake-flask" method followed by HPLC quantification is a robust way to determine thermodynamic (equilibrium) solubility.[19] It ensures that a saturated solution is achieved and provides a highly sensitive and specific method for quantifying the dissolved compound, avoiding interference from excipients or impurities.[20]
Step-by-Step Methodology:
Calibration Curve: Prepare a series of standard solutions of the amine hydrochloride in the chosen solvent (e.g., methanol) at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Analyze these by HPLC to generate a calibration curve of peak area versus concentration.[20]
Sample Preparation: Add an excess amount of the solid amine hydrochloride salt to a known volume of the test solvent (e.g., water, ethanol, acetone) in a sealed vial. The presence of excess solid is crucial for ensuring equilibrium is reached at saturation.
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[21]
Sample Clarification: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.[22]
Quantification: Dilute the filtered supernatant with a suitable solvent (if necessary) to bring the concentration within the range of the calibration curve. Analyze the sample by HPLC using the same method as the standards.
Solubility Calculation: Using the peak area from the sample chromatogram and the equation from the calibration curve, calculate the concentration of the amine hydrochloride in the saturated solution. This concentration is the solubility.[20]
Protocol 3: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Rationale: TGA provides a direct and quantitative measure of a material's thermal stability and decomposition profile by monitoring its mass as a function of temperature in a controlled atmosphere.[23] It allows for the precise determination of the onset temperature of decomposition.
Step-by-Step Methodology:
Instrument Setup: Tare the TGA instrument's microbalance. Place a small, accurately weighed amount of the amine hydrochloride salt (typically 5-10 mg) into an inert crucible (e.g., alumina).[24]
Atmosphere Control: Place the crucible in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[25]
Temperature Program: Initiate a temperature program. A typical program involves heating the sample from ambient temperature to a high temperature (e.g., 400-600 °C) at a constant rate (e.g., 10 °C/min).[25]
Data Acquisition: Continuously record the sample mass as a function of temperature.
Data Analysis: Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset of decomposition is typically identified as the temperature at which a significant mass loss begins. This can be determined using the inflection point of the mass loss curve (the peak of the first derivative, dT/dt).
Conclusion and Practical Implications
This guide demonstrates that while Bis(2-phenylethyl)amine hydrochloride, Dibenzylamine hydrochloride, and N-alkylbenzylamine hydrochlorides are all members of the secondary amine salt class, their distinct structural features impart unique physicochemical properties.
Bis(2-phenylethyl)amine hydrochloride stands out with its high molecular weight and significant non-polar character conferred by its two phenylethyl groups. Its high melting point suggests a stable crystal lattice. While its steric bulk is considerable, the flexibility of the ethyl chains may render its nitrogen more accessible than that of the more rigid Dibenzylamine.
Dibenzylamine hydrochloride is characterized by high steric hindrance directly at the nitrogen center, which likely reduces its basicity and nucleophilicity compared to less hindered analogues.
N-methylbenzylamine and N-ethylbenzylamine hydrochlorides represent less sterically hindered alternatives, making them potentially more suitable for reactions where nitrogen accessibility is critical.
For the practicing scientist, these differences are not merely academic. A chemist designing a synthesis may choose N-methylbenzylamine hydrochloride for a reaction requiring a less hindered nucleophile. A formulation scientist may need to experimentally verify the aqueous solubility of Bis(2-phenylethyl)amine hydrochloride if developing a concentrated stock solution. A process chemist scaling up a reaction will rely on the thermal stability data from TGA to set safe operating temperature limits.
Ultimately, the optimal choice of a secondary amine salt is context-dependent. By understanding the interplay of structure and property, and by employing the robust experimental protocols detailed herein, researchers can select and utilize these critical reagents with confidence and precision.
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Technical Comparison Guide: Standard Reference Materials for Bis(2-phenylethyl)amine Hydrochloride
Executive Summary Bis(2-phenylethyl)amine hydrochloride (also known as N,N-Diphenethylamine HCl) is a critical secondary amine intermediate and potential degradation impurity in the synthesis of phenethylamine-derived th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bis(2-phenylethyl)amine hydrochloride (also known as N,N-Diphenethylamine HCl) is a critical secondary amine intermediate and potential degradation impurity in the synthesis of phenethylamine-derived therapeutics. Its structural symmetry and lipophilicity present specific analytical challenges—notably peak tailing in HPLC and solubility issues in aqueous buffers.
This guide objectively compares the three primary tiers of reference materials available to researchers: ISO 17034 Certified Reference Materials (CRMs) , ISO 17025 Analytical Standards , and Research Grade Chemicals .
The Verdict:
For GMP Release & Quantification: Only ISO 17034 CRMs or fully characterized Secondary Standards (traceable to a primary source) provide the necessary uncertainty budgets required by ICH Q3A/B guidelines.
For Structural Elucidation & R&D:Analytical Standards are sufficient and offer a cost-effective balance of purity (>98%) and spectral data.
For Early Synthesis:Research Grade material is acceptable but requires in-house purification (recrystallization) before use as a qualitative marker.
Technical Context & Compound Identity
Before selecting a standard, it is vital to distinguish this compound from its primary amine analogue (Phenethylamine) to avoid false identification in impurity profiling.
Feature
Bis(2-phenylethyl)amine HCl
Phenethylamine HCl
Structure
Secondary Amine (Two phenylethyl chains)
Primary Amine (One phenylethyl chain)
CAS No.
6308-98-1 (HCl salt) / 10024-74-5 (Base)
156-28-5
Formula
MW
261.79 g/mol
157.64 g/mol
Key Analytical Trait
Symmetric NMR signals ; High Lipophilicity
Asymmetric; Lower Lipophilicity
Comparative Analysis: Reference Material Grades
The following table contrasts the "Gold Standard" (ISO 17034) against common alternatives. Data is synthesized from typical industry certificates of analysis (CoA).
Table 1: Specification & Performance Comparison
Feature
ISO 17034 CRM (The Benchmark)
Analytical Standard (ISO 17025)
Research/Reagent Grade
Certified Purity
99.8% ± 0.3% (Mass Balance)
>98.0% (Area %)
>95% (Variable)
Traceability
SI Units (NIST/BIPM)
Traceable to Internal Std
None / Lot-specific
Uncertainty
Explicit Uncertainty Budget ()
Error bars usually omitted
Unknown
Homogeneity
Tested & Verified
Assumed
Not Tested
Water Content
Quantified (KF) & Subtracted
Quantified (KF)
Often Ignored
Primary Use
Quantitation, Calibrator Assignment
ID, System Suitability
Synthesis, Qualitative Marker
Cost Factor
10x
3x
1x
Decision Logic for Researchers
The choice of material dictates the validity of your experimental data. The following diagram outlines the decision pathway based on your development phase.
Figure 1: Decision matrix for selecting the appropriate grade of Bis(2-phenylethyl)amine HCl based on regulatory risk and application.
Experimental Protocols for Characterization
To validate a non-CRM standard (e.g., an Analytical Standard) for quantitative use, you must perform the following self-validating protocols.
Protocol A: HPLC Purity & System Suitability
Objective: Assess chromatographic purity and ensure peak symmetry. Secondary amines interact strongly with residual silanols on silica columns, causing tailing.
Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax),
.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). Note: Low pH ensures the amine is fully protonated, reducing silanol interaction.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV @ 215 nm (max absorption for phenylethyl rings) and 254 nm.
): Must be . If , increase TFA concentration or switch to a dedicated "Base Deactivated" column.
Resolution (
): between the main peak and any synthesis precursors (e.g., Phenethylamine).
Protocol B: Structural Confirmation via NMR
Objective: Confirm the "Bis" structure (symmetry) and rule out primary amine contamination.
Solvent: DMSO-
(Preferred over due to salt solubility).
Key Signals (Expectation):
7.1–7.4 ppm: Multiplet (10H, Aromatic).
2.9–3.2 ppm: Two distinct triplets or broad multiplets (8H total). Crucial: Integration must show a 1:1 ratio between the two methylene environments, but total integration relative to aromatics confirms the "Bis" structure.
9.0+ ppm: Broad singlet (Protonated Amine ).
Advanced Characterization Workflow
When establishing an in-house secondary standard from a bulk lot (the "Alternative" to buying a CRM), follow this rigorous workflow to assign potency.
Figure 2: Mass Balance approach for assigning potency to an Analytical Standard.
Potency Calculation Formula:
Conclusion & Recommendations
For the characterization of Bis(2-phenylethyl)amine hydrochloride , the "cheaper" alternative often costs more in the long run due to the need for extensive in-house validation.
Primary Recommendation: For any filing with the FDA/EMA involving this compound as a specified impurity, utilize an ISO 17034 CRM . The certified uncertainty budget is non-negotiable for calculating accurate impurity limits.
Secondary Recommendation: If a CRM is unavailable, purchase a high-purity Analytical Standard and perform the Mass Balance Calculation (Figure 2) explicitly. Do not rely solely on "Area %" from a vendor's CoA, as this ignores water and salt stoichiometry errors.
Technical Tip: Always dry the standard over
or measure water content immediately before weighing, as hydrochloride salts of amines can be hygroscopic depending on the crystal habit.
References
International Organization for Standardization. (2016).[2] ISO 17034:2016 - General requirements for the competence of reference material producers.[2][3]Link
U.S. Pharmacopeia. (2023). General Chapter <11> Reference Standards. USP-NF. Link
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in New Drug Substances.Link
PubChem. (2025).[4] Bis(2-phenylethyl)amine hydrochloride Compound Summary. National Library of Medicine. Link
Dolan, J. W. (2002). Peak Tailing and Amine Analysis.[5] LCGC North America. Link